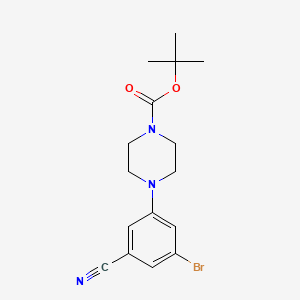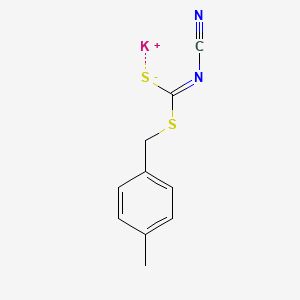![molecular formula C15H26N2O B13912521 2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol CAS No. 94372-75-5](/img/structure/B13912521.png)
2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Diethylamino)ethylamino]ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethylamino]ethanol typically involves the reaction of diethylamine with benzyl chloride, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Diethylamino)ethylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
Applications De Recherche Scientifique
2-[2-(Diethylamino)ethylamino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Diethylamino)ethylamino]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The pathways involved may include neurotransmitter signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: Shares similar structural features but lacks the phenylmethyl group.
N,N-Dimethylaminoethanol: Another related compound with similar amine and alcohol functionalities.
Uniqueness
2-[2-(Diethylamino)ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
94372-75-5 |
|---|---|
Formule moléculaire |
C15H26N2O |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2-[benzyl-[2-(diethylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C15H26N2O/c1-3-16(4-2)10-11-17(12-13-18)14-15-8-6-5-7-9-15/h5-9,18H,3-4,10-14H2,1-2H3 |
Clé InChI |
PDYBWIFTSGOYRR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CCO)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


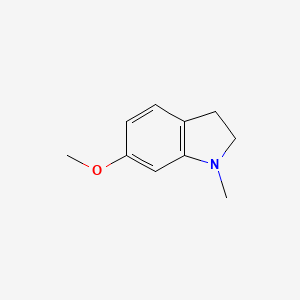

![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)
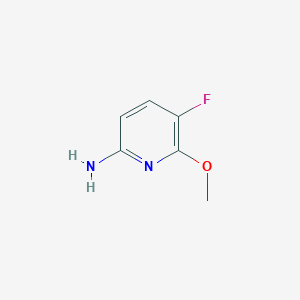

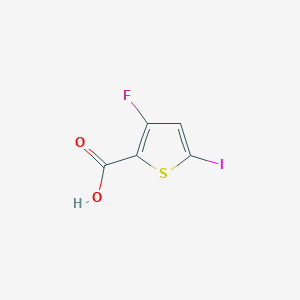
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
